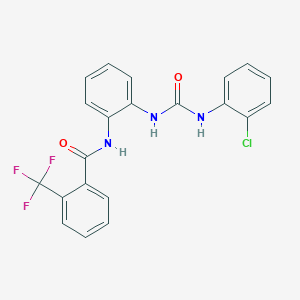

N-(2-(3-(2-chlorophenyl)ureido)phenyl)-2-(trifluoromethyl)benzamide

Description

N-(2-(3-(2-chlorophenyl)ureido)phenyl)-2-(trifluoromethyl)benzamide is a benzamide derivative featuring a trifluoromethyl (-CF₃) group at the 2-position of the benzamide scaffold and a urea linkage substituted with a 2-chlorophenyl moiety. This compound is structurally characterized by its dual functional groups: the trifluoromethyl benzamide core, which is common in agrochemicals and pharmaceuticals due to its metabolic stability and lipophilicity, and the ureido-phenyl group, which may confer hydrogen-bonding interactions critical for target binding .

Properties

IUPAC Name |

N-[2-[(2-chlorophenyl)carbamoylamino]phenyl]-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15ClF3N3O2/c22-15-9-3-4-10-16(15)27-20(30)28-18-12-6-5-11-17(18)26-19(29)13-7-1-2-8-14(13)21(23,24)25/h1-12H,(H,26,29)(H2,27,28,30) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWLRNANCPWEOSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2NC(=O)NC3=CC=CC=C3Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15ClF3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(2-chlorophenyl)ureido)phenyl)-2-(trifluoromethyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-chlorophenyl isocyanate with 3-aminophenyl-2-(trifluoromethyl)benzoate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the formation of the ureido linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. Purification techniques such as recrystallization, chromatography, or distillation are employed to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(2-chlorophenyl)ureido)phenyl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like N-bromosuccinimide for bromination, alkylating agents for alkylation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives

Scientific Research Applications

N-(2-(3-(2-chlorophenyl)ureido)phenyl)-2-(trifluoromethyl)benzamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry: Utilized in the development of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of N-(2-(3-(2-chlorophenyl)ureido)phenyl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound is compared below with analogs sharing key structural motifs, such as trifluoromethyl benzamide cores, ureido linkages, or chlorophenyl substitutions. Data from synthesis, molecular properties, and functional applications are highlighted.

Key Findings:

Trifluoromethyl Substitution :

- The trifluoromethyl group at the 2-position (as in the target compound and flutolanil) enhances metabolic stability and hydrophobicity compared to methyl (mepronil) or unsubstituted benzamides. This feature is critical for membrane penetration in agrochemicals .

- Flutolanil’s fungicidal activity is attributed to its trifluoromethyl group disrupting fungal lipid biosynthesis, suggesting similar mechanisms for the target compound .

Ureido Linkage vs.

Chlorophenyl Positional Effects :

- The 2-chlorophenyl substitution in the target compound may confer steric and electronic differences compared to 3-chlorophenyl analogs (e.g., 10f). Ortho-substituted chlorophenyl groups often enhance binding specificity due to restricted rotation .

Agrochemical vs. Pharmaceutical Applications :

- While flutolanil and mepronil are established agrochemicals, ureido-containing compounds like 10f and the benzoic acid derivative () are explored for therapeutic uses, highlighting the dual applicability of the target compound’s scaffold .

Biological Activity

N-(2-(3-(2-chlorophenyl)ureido)phenyl)-2-(trifluoromethyl)benzamide, identified by the CAS number 1207054-38-3, is a compound of significant interest due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.

The molecular formula for this compound is , with a molecular weight of 433.8 g/mol. The structural characteristics contribute to its biological activity, particularly in pharmacological applications.

| Property | Value |

|---|---|

| CAS Number | 1207054-38-3 |

| Molecular Formula | C21H15ClF3N3O2 |

| Molecular Weight | 433.8 g/mol |

The compound exhibits various biological activities primarily through its interaction with specific molecular targets. Research indicates that it may function as an inhibitor of certain signaling pathways involved in cell proliferation and apoptosis, making it a candidate for cancer therapy.

- Inhibition of STAT3 : Similar compounds have been shown to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3), which is overexpressed in numerous cancers. Inhibition of STAT3 can lead to reduced tumor growth and increased apoptosis in cancer cells .

- Endoplasmic Reticulum (ER) Stress Response : Compounds structurally related to this compound have demonstrated protective effects on pancreatic β-cells under ER stress conditions. This suggests potential applications in diabetes management .

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this compound:

- Study on β-cell Protection : A study reported that modifications to similar benzamide derivatives resulted in compounds with significant β-cell protective activity against ER stress-induced apoptosis, highlighting the importance of structural modifications for enhancing potency .

- Antitumor Activity : In vitro assays showed that related compounds could inhibit cancer cell lines by disrupting critical signaling pathways. For instance, derivatives with trifluoromethyl groups demonstrated enhanced cytotoxicity against various cancer cell lines compared to their non-fluorinated counterparts .

Comparative Analysis of Related Compounds

A comparative analysis of various derivatives provides further understanding of structure-activity relationships (SAR). The following table summarizes findings from recent studies:

| Compound ID | Max Activity (%) | EC50 (μM) | Structural Features |

|---|---|---|---|

| WO5m | 100 | 0.1 ± 0.01 | Glycine-like amino acid substitution |

| 5g | 88 | 13 ± 1 | 4-CF3 substitution on phenyl ring |

| 5a | 45 | 18 ± 4 | Benzylamino group with moderate activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.